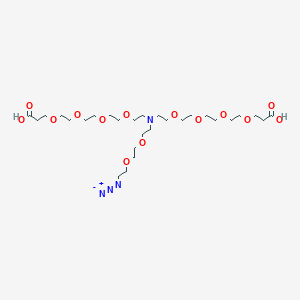

N-(Azido-PEG2)-N-bis(PEG4-Acid)

Description

BenchChem offers high-quality N-(Azido-PEG2)-N-bis(PEG4-Acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azido-PEG2)-N-bis(PEG4-Acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H54N4O14 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H54N4O14/c29-31-30-3-9-39-15-16-40-10-4-32(5-11-41-17-21-45-25-23-43-19-13-37-7-1-27(33)34)6-12-42-18-22-46-26-24-44-20-14-38-8-2-28(35)36/h1-26H2,(H,33,34)(H,35,36) |

InChI Key |

HRPHTAKHWRWUIC-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

High-Performance Synthesis of N-(Azido-PEG2)-N-bis(PEG4-Acid): A Technical Guide

Executive Summary & Application Scope

N-(Azido-PEG2)-N-bis(PEG4-Acid) is a high-value heterobifunctional linker utilized primarily in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its architecture features a tertiary amine core acting as a branching point, connecting:

-

One Azido-PEG2 arm: A "Click-ready" handle for bioorthogonal conjugation (CuAAC or SPAAC) to alkynes.[1]

-

Two PEG4-Carboxylic Acid arms: Hydrophilic spacers terminating in carboxyl groups, enabling bivalent attachment to amine-containing ligands or proteins via amide coupling.

This guide details a robust, scalable synthetic route designed to maximize yield and purity while minimizing side reactions common in branched PEG synthesis.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule into stable, commercially accessible precursors. The tertiary amine core suggests a double alkylation strategy of a primary amine.

Strategic Disconnections:

-

Core Formation: The central nitrogen is best derived from the Azido-PEG2-Amine .

-

Arm Extension: The PEG4-Acid arms are introduced via electrophilic PEG derivatives. To prevent self-reaction during the basic alkylation step, the carboxylic acids must be protected as t-butyl esters .

Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic breakdown showing the convergence of an azide-amine core with activated PEG-ester arms.

Detailed Synthetic Protocol

Phase 1: Preparation of Electrophilic PEG Arm

Objective: Convert HO-PEG4-COOtBu to Ts-PEG4-COOtBu (Tosylate activation). Note: Commercially available PEG-acids often come as alcohols. The t-butyl protection is critical to survive the basic alkylation conditions in Phase 2.

Reagents:

-

Starting Material: HO-PEG4-CH2CH2COO-tBu (Hydroxy-PEG4-t-butyl ester)

-

Reagent: p-Toluenesulfonyl chloride (TsCl)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Dichloromethane (DCM), anhydrous[2]

Protocol:

-

Dissolve HO-PEG4-COOtBu (1.0 eq) in anhydrous DCM under

atmosphere. -

Cool to 0°C. Add TEA (1.5 eq) and DMAP (0.1 eq, catalyst).

-

Add TsCl (1.2 eq) portion-wise.

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Wash with 1M HCl (to remove TEA), then saturated

, then brine. Dry over -

Yield: Expect >90% of a viscous oil. Use directly in Phase 2.

Phase 2: Construction of the Branched Core (Key Step)

Objective: Double alkylation of Azido-PEG2-NH2 with Ts-PEG4-COOtBu.

Reagents:

-

Nucleophile: Azido-PEG2-NH2 (1.0 eq)

-

Electrophile: Ts-PEG4-COOtBu (2.5 eq) — Excess ensures complete bis-alkylation.

-

Base: Potassium Carbonate (

, anhydrous, 3.0 eq) and Sodium Iodide (NaI, 0.1 eq, catalyst to generate transient PEG-Iodide for faster kinetics). -

Solvent: Acetonitrile (

) or DMF.

Protocol:

-

Setup: In a flame-dried round-bottom flask, dissolve Azido-PEG2-NH2 in

. -

Addition: Add

and NaI. Stir for 10 mins. -

Alkylation: Add Ts-PEG4-COOtBu (dissolved in minimal

) dropwise. -

Reaction: Heat to reflux (80°C) for 16–24 hours.

-

Checkpoint: Monitor via LC-MS. You will see the mono-alkylated intermediate first. Do not stop until the mono-peak disappears.

-

-

Filtration: Cool to RT. Filter off solid salts (

/KI). -

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Silica gel flash chromatography (DCM/MeOH gradient, 0% to 5% MeOH).

-

Target:N-(Azido-PEG2)-N-bis(PEG4-COOtBu).

-

Phase 3: Global Deprotection

Objective: Hydrolysis of t-butyl esters to reveal the final carboxylic acids.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) — Scavenger to prevent t-butyl cation re-attachment or azide side-reactions.

Protocol:

-

Dissolve the protected intermediate in DCM (10 mL per gram).

-

Add a mixture of TFA/DCM (1:1 v/v) containing 2.5% TIPS.

-

Stir at RT for 2–3 hours.

-

Checkpoint: LC-MS should show the mass of the final product (MW ~670.8 Da).

-

-

Workup: Evaporate TFA/DCM under a stream of

. -

Precipitation: Re-dissolve the oily residue in a minimal amount of DCM and pour into cold Diethyl Ether (

). The product may oil out or precipitate.[3] -

Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Analytical Data & Specifications

The final product must be characterized to ensure it meets the stringent requirements for bioconjugation.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow viscous oil | Visual Inspection |

| Molecular Weight | ~670.75 Da | LC-MS (ESI+) |

| Purity | >95% | HPLC (210 nm & 254 nm) |

| Identity ( | 500 MHz NMR ( | |

| Azide Stretch | ~2100 | FT-IR |

Workflow Visualization

Diagram 2: Synthetic Workflow

Caption: Step-by-step reaction workflow from amine precursor to final purified linker.

Critical Technical Notes (E-E-A-T)

Stoichiometry Control

The most common failure mode in this synthesis is mono-alkylation . Because the secondary amine formed after the first alkylation is more sterically hindered than the primary amine, the second alkylation is slower.

-

Solution: Use at least 2.5 equivalents of the electrophile (Ts-PEG4-COOtBu) and extend reaction times. Monitoring by LC-MS is non-negotiable; TLC is often insufficient to distinguish mono- from bis-alkylated products due to similar polarity.

Azide Safety

While organic azides with high Carbon/Nitrogen ratios (

-

Storage: Store the final product at -20°C under Argon. Avoid long-term storage in acidic solutions.

Purification Strategy

The final product is a zwitterion-like molecule (tertiary amine + carboxylic acids).

-

HPLC Condition: Use a 0.1% TFA buffer system. This protonates the tertiary amine and the carboxylic acids, ensuring the molecule behaves as a cation/neutral species on the C18 column, resulting in sharper peaks.

-

Desalting: If the TFA salt is undesirable for downstream conjugation, perform a final desalting step using a weak anion exchange resin or lyophilization from dilute HCl to swap the counterion.

References

-

BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product Specifications and Related Structures. Retrieved from (Reference for structural analogs and commercial availability).

-

AxisPharm. Branched PEG Linkers and Azide PEG Reagents. Retrieved from (Reference for PEGylation reagent properties).

- BenchChem.An In-depth Technical Guide to the Synthesis of Branched Trifunctional PEG Linkers. (General methodology for branched PEG synthesis).

-

Precise PEG. N-(Azido-PEG2)-N-bis(PEG4-Acid) Structure and SMILES. Retrieved from (Verification of chemical structure).

Sources

Advanced Bioconjugation Strategies: The Strategic Advantage of Branched PEG Linkers

Executive Summary

In the landscape of biotherapeutics, the stability, solubility, and pharmacokinetic (PK) profile of a drug are often as critical as its potency. Polyethylene glycol (PEG) conjugation has long been the gold standard for addressing these challenges. However, conventional linear PEG chains often face limitations regarding steric shielding efficiency and viscosity at high molecular weights. This technical guide examines the structural and functional superiority of Branched PEG Linkers (Y-shape, U-shape, and Multi-arm). We analyze how their "umbrella-like" architecture provides enhanced proteolytic protection, reduced immunogenicity, and superior half-life extension compared to linear analogs, offering a roadmap for next-generation drug development.

The Architecture of Shielding: Linear vs. Branched

To understand the functional advantages, one must first distinguish the structural dynamics.

-

Linear PEGs: Consist of a single polymer chain with two terminal ends (one often methoxy-capped, the other functionalized). To achieve high hydrodynamic volume, the chain length must increase, which can lead to high solution viscosity and potential shear stress during injection.

-

Branched PEGs (Y-Shape/U-Shape): Feature two linear PEG chains attached to a central core (often a lysine or glycerol backbone) that terminates in a single functional group for conjugation.

-

The "Umbrella Effect": The defining characteristic of branched PEGs. Because two chains originate from a single attachment point, they form a dense, protective canopy over the protein surface. This steric "umbrella" is far more effective at blocking the approach of proteolytic enzymes and antibodies than a single linear chain, which behaves more like a flexible whip.

Visualization: The Umbrella Effect

The following diagram illustrates the mechanistic difference in surface protection between linear and branched PEGylation.

Figure 1: Comparative mechanism of surface shielding. Branched PEGs create a dense steric barrier (Umbrella Effect) that effectively blocks enzyme access, whereas linear PEGs may leave surface patches exposed.

Core Advantages of Branched PEG Linkers[1]

Enhanced Proteolytic Stability

The primary failure mode for many peptide and protein therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin).

-

Mechanism: The Y-shape structure creates a localized cloud of high polymer density immediately surrounding the conjugation site. This steric bulk prevents enzymes from docking onto the protein surface.

-

Data Insight: Studies have shown that enzymes modified with branched PEGs retain significantly higher stability against digestion compared to linear PEG-modified counterparts of the same total molecular weight [1, 7].

Reduced Immunogenicity

Biotherapeutics can trigger the formation of Anti-Drug Antibodies (ADAs), leading to rapid clearance or anaphylaxis.

-

Epitope Masking: The "umbrella" covers a larger surface area per attachment point, effectively masking immunogenic epitopes (antigenic sites) on the protein surface.

-

Lower PEG Antibody Risk: While anti-PEG antibodies are a growing concern, the efficiency of branched PEGs allows for the use of lower total PEG mass to achieve the same shielding effect, potentially mitigating the risk of polymer accumulation in tissues (vacuolization) [6].

Optimized Pharmacokinetics (PK)

-

Renal Clearance Evasion: Glomerular filtration typically clears molecules smaller than ~60 Å (approx. 30-50 kDa for PEGs). Branched PEGs possess a larger hydrodynamic volume (Stokes radius) than linear PEGs of the same molecular weight due to their rigid, brush-like conformation. This effectively reduces the glomerular sieving coefficient [8].

-

Extended Half-Life: The combination of reduced renal clearance and enhanced protection from enzymatic degradation results in a significantly prolonged circulation half-life (

) [1, 8].[1]

Improved Solubility for Hydrophobic Payloads

In Antibody-Drug Conjugates (ADCs), hydrophobic cytotoxic payloads (e.g., MMAE, PBD dimers) can cause the antibody to aggregate.

-

Hydrophilic Masking: Branched PEGs are particularly effective in ADCs. A multi-arm or branched linker can shield the hydrophobic drug molecule more effectively than a linear spacer, preventing aggregation and maintaining the conjugate's solubility in aqueous formulation [3].

Comparative Analysis: Linear vs. Branched

| Feature | Linear PEG | Branched PEG (Y-Shape) | Impact on Bioconjugate |

| Structure | Single chain, 2 ends | 2+ chains, 1 functional end | Branched offers higher density per site. |

| Shielding Efficiency | Moderate (flexible coverage) | High (Umbrella/Dense coverage) | Branched provides superior protection against proteolysis. |

| Hydrodynamic Volume | Standard | Larger (for same MW) | Branched reduces renal clearance more effectively. |

| Viscosity | High at high MW | Lower relative to effective size | Branched allows high shielding with potentially better injectability [5]. |

| Immunogenicity | Good reduction | Superior reduction | Branched masks epitopes more effectively. |

| Typical Application | Standard half-life extension | High-stability requirements, ADCs | Branched is preferred for sensitive or hydrophobic payloads. |

Technical Protocol: Site-Specific Conjugation with Y-Shape PEG

This protocol details the conjugation of a 40 kDa Y-Shape PEG-NHS Ester to a therapeutic protein (e.g., IgG or BSA) targeting surface lysine residues.

Materials[2][3][4][5][6][7]

-

Target Protein: 1–10 mg/mL in amine-free buffer (PBS, pH 7.4).

-

Reagent: Y-Shape PEG-NHS Ester (40 kDa). Note: NHS esters are moisture-sensitive.[2][3]

-

Solvent: Anhydrous DMSO or DMF.

-

Quenching Buffer: 1M Glycine or Tris-HCl (pH 8.0).

-

Purification: Size Exclusion Chromatography (SEC) column or Dialysis cassette (MWCO 10-20 kDa).

Experimental Workflow

-

Preparation:

-

Conjugation Reaction:

-

Ratio: Use a 10–20x molar excess of PEG over protein (optimization required based on lysine availability).

-

Solvent Limit: Ensure DMSO constitutes <10% of the final volume to prevent protein denaturation.

-

Incubation: Mix gently and incubate at room temperature for 30–60 minutes or at 4°C for 2 hours.

-

Quenching:

-

Add Quenching Buffer (Glycine) to a final concentration of 50–100 mM. Incubate for 15 minutes to stop the reaction.

-

-

Purification:

-

Remove excess PEG and byproducts using SEC or extensive dialysis against PBS. Branched PEGs are large; ensure the MWCO is sufficient to retain the conjugate while removing free small molecules (though unreacted 40kDa PEG must be removed via SEC).

-

-

Validation:

-

SDS-PAGE: Verify MW shift. Branched PEG conjugates often run slower (appear larger) than linear analogs due to shape.

-

Barium Iodine Stain: Specific stain for PEG quantification.

-

Workflow Diagram

Figure 2: Step-by-step workflow for site-specific conjugation of Branched PEG-NHS esters.

References

-

Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnol Bioeng (PubMed).[5][6] Available at: [Link]

-

Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry (ACS). Available at: [Link][5]

-

What is the future of PEGylated therapies? Expert Opin Drug Deliv (PMC). Available at: [Link]

-

Shielding effect of a PEG molecule of a mono-PEGylated peptide varies with PEG chain length. J Chromatogr A (PubMed). Available at: [Link]

-

Pharmacokinetic Consequences of Pegylation. Crit Rev Ther Drug Carrier Syst (Taylor & Francis). Available at: [Link][5]

Sources

- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. confluore.com [confluore.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Application of N-(Azido-PEG2)-N-bis(PEG4-Acid): A Technical Guide to Dual-Functionality in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional, branched linker, N-(Azido-PEG2)-N-bis(PEG4-Acid), represents a sophisticated tool in the bioconjugation toolkit, enabling the creation of complex, multi-functional biomolecular constructs. This technical guide provides an in-depth exploration of the strategic function of its constituent parts, with a primary focus on the dual carboxylic acid groups. We will dissect the causality behind experimental choices when utilizing this linker, offering field-proven insights into its application for developing next-generation therapeutics and diagnostics, such as dual-payload antibody-drug conjugates (ADCs). This guide will detail the chemistry of activation and conjugation, provide step-by-step protocols, and discuss the critical impact of this linker's unique architecture on the physicochemical and pharmacological properties of the final conjugate.

Introduction: Deconstructing the N-(Azido-PEG2)-N-bis(PEG4-Acid) Linker

N-(Azido-PEG2)-N-bis(PEG4-Acid) is a branched, heterotrifunctional polyethylene glycol (PEG) linker. Its structure is designed for a three-pronged approach to bioconjugation, offering a unique combination of functionalities:

-

An Azide (N₃) Group: This serves as a "click chemistry" handle, allowing for highly specific and efficient covalent bond formation with alkyne- or strained cyclooctyne-modified molecules. This bioorthogonal reaction is invaluable for its high yield and lack of interference with most biological functional groups.[1][2]

-

Two Carboxylic Acid (-COOH) Groups: These terminal carboxyl groups are the primary focus of this guide. They provide two identical attachment points for the covalent linkage of amine-containing molecules, such as proteins, peptides, small molecule drugs, or reporter molecules.[3] This dual functionality is key to creating multivalent or dual-payload constructs.

-

A Branched PEG Backbone: The polyethylene glycol chains impart favorable physicochemical properties to the linker and the resulting conjugate. These include enhanced aqueous solubility, improved stability, reduced immunogenicity, and prolonged circulation half-life by increasing the hydrodynamic radius of the molecule.[4][5][6][7]

This guide will now delve into the core function of the dual carboxylic acid groups, providing the scientific rationale and practical methodologies for their use.

The Core Directive: Leveraging Dual Carboxylic Acids for Multivalency and Dual-Payload Conjugation

The presence of two carboxylic acid groups on a single linker is a deliberate design choice that opens up advanced bioconjugation strategies. The primary advantage is the ability to attach two molecules to a single point of interest, leading to several potential benefits in drug development and research.

Rationale for Dual Conjugation

The ability to conjugate two molecules offers several strategic advantages:

-

Increased Drug-to-Antibody Ratio (DAR) in ADCs: In the context of antibody-drug conjugates, a higher DAR can lead to greater potency.[2][8] By attaching a linker with two carboxylic acid groups to a single site on an antibody (for example, via the azide group), two drug molecules can be subsequently conjugated, effectively doubling the payload at that site.

-

Development of Dual-Payload Therapeutics: This linker architecture is ideal for creating dual-payload ADCs, which carry two different cytotoxic drugs.[6][] This approach can enhance therapeutic efficacy by targeting multiple biological pathways, overcoming drug resistance, and potentially achieving synergistic effects.[6][10][11]

-

Enhanced Avidity through Multivalent Binding: Attaching two targeting ligands (such as peptides or small molecules) can significantly increase the binding strength (avidity) to cell surface receptors. This is due to the chelate effect, where the simultaneous binding of two ligands to multiple receptors is entropically favored over the binding of a single ligand.

-

Creation of Multifunctional Probes: Researchers can conjugate two different types of molecules, such as a targeting moiety and an imaging agent, to create sophisticated probes for diagnostics and basic research.

The Chemistry of Activation: EDC/NHS Coupling

The carboxylic acid groups themselves are not spontaneously reactive with amines under physiological conditions.[4] Therefore, they must first be "activated" to a more reactive form. The most common and robust method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13]

This is a two-step process:

-

Formation of a Highly Reactive O-Acylisourea Intermediate: EDC reacts with the carboxyl group to form an O-acylisourea intermediate. This intermediate is highly reactive but also unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[13]

-

Conversion to a More Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in solution, allowing for more controlled and efficient reaction with the primary amines of the target molecule(s).[12][13]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the activation and conjugation of N-(Azido-PEG2)-N-bis(PEG4-Acid). It is crucial to note that these are starting points, and optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific applications.[14]

Simultaneous Conjugation of Two Identical Molecules

This protocol is suitable for applications where two of the same amine-containing molecules are to be conjugated, such as increasing the local concentration of a single drug.

Materials:

-

N-(Azido-PEG2)-N-bis(PEG4-Acid)

-

Amine-containing molecule of interest

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol:

-

Reagent Preparation:

-

Dissolve N-(Azido-PEG2)-N-bis(PEG4-Acid) in DMF or DMSO to a stock concentration of 10-50 mM.

-

Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration.

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

-

-

Activation of Carboxylic Acids:

-

In a reaction tube, add the desired amount of the N-(Azido-PEG2)-N-bis(PEG4-Acid) stock solution.

-

Add Activation Buffer to the reaction tube.

-

Add a 5-10 fold molar excess of Sulfo-NHS over the linker.

-

Add a 2-4 fold molar excess of EDC over Sulfo-NHS.[13]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule. A 2-5 fold molar excess of the amine-containing molecule over the linker is a good starting point to ensure both carboxylic acid sites react.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[15]

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]

- 6. Dual-payload antibody-drug conjugates: Taking a dual shot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crossbridgebio.com [crossbridgebio.com]

- 8. broadpharm.com [broadpharm.com]

- 10. Doubling down on efficacy: Exploring the potential of dual-payload ADCs - Pharmaceutical Technology [pharmaceutical-technology.com]

- 11. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Multivalent PEGylation Dynamics of N-(Azido-PEG2)-N-bis(PEG4-Acid)

Executive Summary

This technical guide analyzes the physicochemical properties and conjugation protocols of N-(Azido-PEG2)-N-bis(PEG4-Acid) (MW ~670.8 Da). Unlike linear PEG reagents used primarily for half-life extension, this heterobifunctional, branched "Y-shaped" linker is engineered for multivalency and hydrophobicity masking .

By possessing a single bioorthogonal azide (

Molecular Architecture: The "Y-Shape" Advantage

The structural uniqueness of N-(Azido-PEG2)-N-bis(PEG4-Acid) lies in its tertiary amine core, which acts as a branching point.

-

The Anchor (Azido-PEG2): A short PEG2 spacer terminating in an azide group. This enables "Click Chemistry" (CuAAC or SPAAC) conjugation to alkynes or cyclooctynes (e.g., DBCO) on biomolecules or surfaces.

-

The Payload Arms (Bis-PEG4-Acid): Two symmetric PEG4 chains terminating in carboxylic acids. These are activated (typically via NHS esters) to react with amine-containing payloads (drugs, peptides, or fluorophores).

Diagram 1: Functional Architecture & Logic

The following diagram illustrates the functional zones of the molecule and its logical connectivity.

Caption: The "Y-shaped" geometry allows a 2:1 payload-to-anchor ratio, doubling signal or therapeutic density.

The PEGylation Effect: Solubility & Shielding Mechanisms

While high molecular weight PEGs (e.g., 20kDa) are used to prevent renal clearance, the "PEGylation effect" of this smaller linker (~670 Da) operates differently. It focuses on thermodynamic solubility and local steric shielding .

Hydration Shell Density

Branched PEGs create a denser hydration shell than linear PEGs of equivalent molecular weight. The "Y-shape" forces the ethylene oxide units into a more compact cloud around the conjugation site.

-

Mechanism: The ether oxygens in the PEG chains form hydrogen bonds with water molecules (2–3 water molecules per ethylene oxide unit).

-

Result: When hydrophobic drugs (e.g., cytotoxic payloads like MMAE or PBD dimers) are attached to the acid arms, the surrounding PEG cloud acts as a "solubility mask," preventing the hydrophobic payloads from aggregating and precipitating in aqueous buffers.

Multivalency and Signal Amplification

This linker enables a 2:1 Drug-to-Linker ratio .[1]

-

ADC Application: In Antibody-Drug Conjugates (ADCs), using this linker doubles the Drug-to-Antibody Ratio (DAR) without consuming additional lysine or cysteine residues on the antibody. This is critical for maintaining antibody stability, as excessive conjugation can destabilize the protein.

-

Surface Functionalization: For gold nanoparticles or liposomes, this linker doubles the density of the presented ligand (e.g., folate or RGD peptides) for improved receptor binding avidity.

Table 1: Comparative Properties (Linear vs. Branched Linkers)

| Feature | Linear Heterobifunctional PEG | N-(Azido-PEG2)-N-bis(PEG4-Acid) |

| Geometry | String-like (Random Coil) | Y-Shaped (Branched) |

| Payload Capacity | 1:1 (Single Payload) | 2:1 (Dual Payload) |

| Solubility Effect | Moderate (Linear shielding) | High (Dense "Umbrella" shielding) |

| Steric Hindrance | Low | Moderate (Due to branching core) |

| Primary Use | Simple crosslinking | Signal amplification, Hydrophobicity masking |

Experimental Workflow: Dual-Drug Conjugation

The following protocol describes the synthesis of a Drug-Linker-Antibody construct. This is a sequential process: first, the hydrophobic drug is conjugated to the linker's acid arms, followed by "clicking" the construct onto an antibody.

Prerequisites:

-

Payload: Amine-containing hydrophobic drug (e.g., Doxorubicin-NH2 or a peptide).

-

Antibody: DBCO-functionalized Antibody (e.g., IgG-DBCO).

Phase 1: Activation & Payload Loading (Amide Coupling)

Goal: React both COOH groups with the Drug-NH2.

-

Preparation: Dissolve the Linker in anhydrous DMF or DMSO. Concentration: 10–50 mM.[5]

-

Note: Do not use aqueous buffers yet; hydrolysis of the activated ester competes with the drug.

-

-

Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Stoichiometry: Use a ratio of 1:2.5:2.5 (Linker : EDC : NHS). You need slight excess to ensure both acid arms are activated to NHS esters.

-

Incubation: Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

).

-

-

Conjugation: Add the Drug-NH2 (Amine Payload).

-

Stoichiometry: Add 2.2 to 2.5 equivalents of Drug per 1 equivalent of Linker.

-

Base: Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.0 (measured on wet pH paper).

-

Reaction: Stir overnight at RT.

-

-

Purification (Critical):

-

The reaction mixture now contains: (Drug)2-Linker-Azide, Mono-substituted byproducts, and excess Drug.

-

Method: Reverse-Phase HPLC (C18 column).

-

Gradient: Water/Acetonitrile (+0.1% TFA).[6] The dual-loaded product will be significantly more hydrophobic than the free linker but more hydrophilic than the free drug (due to the PEG core).

-

Phase 2: Click Ligation to Antibody

Goal: Attach the (Drug)2-Linker-Azide to the Antibody-DBCO via SPAAC (Copper-free click).

-

Buffer Exchange: Ensure the Antibody-DBCO is in PBS (pH 7.4). Avoid azides (e.g., Sodium Azide preservative) in the buffer as they will compete.

-

Reaction: Add the purified (Drug)2-Linker-Azide to the Antibody-DBCO.

-

Stoichiometry: Use 5–10 equivalents of Linker-Drug per Antibody (depending on desired final DAR).

-

Incubation: 4 hours at RT or Overnight at 4°C. No catalyst required.

-

-

Final Purification: Remove excess small-molecule linker using Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO 30kDa).

Diagram 2: Synthesis Workflow

Caption: Step-wise conjugation protocol ensuring dual-loading before antibody attachment.

Characterization & Quality Control

To validate the protocol, specific analytical techniques must be employed at key checkpoints.

Mass Spectrometry (MALDI-TOF or LC-MS)

-

Checkpoint: After Phase 1 (Amide Coupling).[5]

-

Expectation: You should observe the molecular weight of the Linker + 2x Drug mass - 2x Water (

). -

Failure Mode: If you see a mass corresponding to Linker + 1x Drug, the coupling was incomplete. Increase EDC/NHS or reaction time.

HABA/Avidin Assay (If Biotin is used) or Fluorometry

-

If the payload is a fluorophore, measure the absorbance ratio.

-

Validation: The absorbance of the purified (Drug)2-Linker should be exactly 2x the molar extinction coefficient of the single drug (assuming no quenching).

Solubility Check

-

Compare the water solubility of the Free Drug vs. (Drug)2-Linker.

-

Success Criteria: The conjugate should remain clear in PBS at concentrations where the free drug typically precipitates. This confirms the "PEGylation Effect" of the PEG4 arms.

Troubleshooting Common Issues

-

Incomplete Dual Loading (Mono-substitution):

-

Cause: Steric hindrance if the drug is bulky, or rapid hydrolysis of the NHS ester.

-

Solution: Use HATU instead of EDC/NHS for higher coupling efficiency. Ensure the reaction is strictly anhydrous.

-

-

Azide Degradation:

-

Cause: Exposure to reducing agents (e.g., TCEP, DTT) or phosphines during the amide coupling step.

-

Solution: Avoid all reducing agents until the Click reaction is complete. If reducing disulfides on an antibody is necessary, do it before introducing the Azide linker, or use TCEP carefully followed by full removal.

-

-

Aggregation during Click Reaction:

-

Cause: The hydrophobicity of the loaded drugs destabilizes the antibody.

-

Solution: Add 5–10% Propylene Glycol or Glycerol to the reaction buffer to assist solubility during the conjugation phase.

-

References

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.[] (Discusses the solubility shielding of branched PEGs). Available at: [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for EDC/NHS and Click Chemistry protocols). Available at: [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Trivalent PROTACs Using N-(Azido-PEG2)-N-bis(PEG4-Acid)

Introduction & Strategic Rationale

The Challenge: Avidity and Solubility in PROTAC Design

Traditional PROTACs are linear, bivalent molecules connecting one Target Protein (POI) ligand and one E3 ligase ligand. While effective, this design often suffers from the "Hook Effect" (formation of binary rather than ternary complexes at high concentrations) and poor aqueous solubility due to large lipophilic warheads.

The Solution: Branched Linker N-(Azido-PEG2)-N-bis(PEG4-Acid)

This application note details the use of N-(Azido-PEG2)-N-bis(PEG4-Acid) , a trifunctional linker designed to overcome these limitations. Its unique architecture features a tertiary amine core branching into:

-

Two Carboxylic Acid Arms (PEG4-COOH): Allows for the symmetric attachment of two identical POI ligands, creating a homo-bivalent warhead. This increases local concentration and binding avidity (cooperativity) to the target protein.[1]

-

One Azide Arm (PEG2-N3): A "Click-ready" handle for the orthogonal attachment of an E3 ligase ligand (or a solubility tag/fluorophore) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Technical Specifications

| Property | Specification |

| Formula | |

| M.W. | 670.75 Da |

| Core Geometry | Branched (Y-Shape) |

| Reactive Groups | 2x Carboxylic Acid (Amide Coupling), 1x Azide (Click Chemistry) |

| Solubility | High (Water, DMSO, DMF, Methanol) |

| Linker Class | Heterobifunctional / Trifunctional PEG |

Experimental Workflow Overview

The synthesis of a trivalent PROTAC using this linker typically follows a "Symmetry-First" approach. Because the two acid arms are identical, it is experimentally superior to attach the two copies of the POI ligand first, followed by the orthogonal "Click" reaction to attach the single E3 ligand.

Workflow Visualization

Figure 1: The "Symmetry-First" synthetic route ensures efficient dual-loading of the POI ligand before the final convergent Click reaction.

Detailed Protocols

Protocol A: Symmetric Functionalization of Acid Termini (Step 1)

Objective: Attach two copies of an amine-containing POI ligand (e.g., a JQ1 derivative with a free amine) to the bis-acid linker.

Reagents:

-

POI Ligand: Amine-functionalized warhead (

) -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Preparation: Dissolve 1.0 equivalent (eq) of the Linker in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add 2.2 eq of HATU and 4.0 eq of DIPEA. Stir at room temperature (RT) for 5 minutes to activate the carboxylic acids.

-

Expert Insight: Although 2.0 eq of HATU is stoichiometric, a 10% excess ensures complete activation of both arms.

-

-

Coupling: Add 2.5 eq of the Amine-POI Ligand.

-

Critical Step: You must use an excess (>2.0 eq) of the ligand to prevent the formation of mono-substituted byproducts, which are difficult to separate from the desired bis-substituted product due to similar polarity.

-

-

Reaction: Stir the mixture at RT for 2–4 hours under nitrogen atmosphere. Monitor by LC-MS.[6][7]

-

Target Mass: Look for

.

-

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with 5% LiCl solution (removes DMF) and 1x with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The azide group is stable under these conditions.

Protocol B: CuAAC "Click" Reaction (Step 2)

Objective: Conjugate the Bis-POI-Azide intermediate to an alkyne-functionalized E3 Ligase ligand (e.g., Thalidomide-alkyne).

Reagents:

-

Intermediate: Bis-POI-Azide (from Protocol A)

-

E3 Ligand: Alkyne-functionalized (

) -

Catalyst:

(100 mM in water) -

Reductant: Sodium Ascorbate (500 mM in water)

-

Ligand (Optional but Recommended): THPTA or TBTA (to protect biomolecules and accelerate reaction)

-

Solvent: DMSO/Water or tBuOH/Water (1:1)

Procedure:

-

Dissolution: Dissolve 1.0 eq of the Bis-POI-Azide intermediate and 1.2 eq of the Alkyne-E3 Ligand in DMSO.

-

Catalyst Premix: In a separate small vial, mix

(0.1 eq) with THPTA (0.5 eq). Add Sodium Ascorbate (0.5 eq) last. The solution should remain clear or turn slightly yellow (reduction to Cu(I)). -

Initiation: Add the catalyst mixture to the main reaction vessel. Flush with Nitrogen.

-

Incubation: Stir at RT for 1–2 hours.

-

Self-Validating Check: The reaction is highly specific. LC-MS should show the disappearance of the azide peak and the appearance of the triazole product.

-

-

Scavenging: If copper removal is critical for downstream biological assays, add a metal scavenger (e.g., QuadraPure™ TU) and stir for 30 mins, then filter.

-

Final Purification: Isolate the final trivalent PROTAC via Preparative RP-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action: Trivalency[1]

The resulting molecule operates via a cooperative binding mechanism. The dual POI ligands allow the PROTAC to bind two target proteins simultaneously, potentially increasing the residence time of the complex and enhancing ubiquitination efficiency.

Figure 2: The trivalent complex recruits one E3 ligase to ubiquitinate two copies of the Target Protein, or utilizes the second arm to increase local concentration (Avidity).[8]

Troubleshooting & QC

Common Issues

-

Incomplete Coupling (Step 1): If mono-substituted product persists, re-dissolve crude in DMF and add fresh HATU/DIPEA. Do not add more linker.

-

Copper Contamination: Trace copper can be toxic to cells. Always perform a final RP-HPLC purification step. The PEG chains will aid in solubility during this purification.[7][9]

-

Hygroscopicity: The PEG linker is hygroscopic. Store the neat linker at -20°C under desiccant. Allow it to warm to RT before opening to prevent water condensation.

Quality Control Standards

-

LC-MS: Purity >95%. Confirm absence of starting azide (distinctive IR stretch at ~2100 cm⁻¹, though usually monitored by mass).

-

NMR: Verify the ratio of POI ligand protons to E3 ligand protons (should be 2:1).

-

Solubility: Dissolve in DMSO to 10 mM. If precipitation occurs upon dilution into PBS, the PEG chain length may be insufficient for the specific warheads used.

References

-

Ciulli, A., et al. (2019). Trivalent PROTACs enhance protein degradation via cooperativity and avidity.[8] Nature Chemical Biology. [Link]

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. [Link]

Sources

- 1. bioengineer.org [bioengineer.org]

- 2. N-(Azido-PEG4)-N-bis(PEG2-t-butyl ester) | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(Azido-PEG2)-N-bis(PEG4-Acid)_新研博美 [xinyanbm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]

Application Note: Click Chemistry Reaction Conditions for N-(Azido-PEG2)-N-bis(PEG4-Acid)

[1][2]

Executive Summary & Molecule Profile

N-(Azido-PEG2)-N-bis(PEG4-Acid) (MW: ~670.8 Da) is a specialized heterobifunctional linker featuring a "dendron-like" architecture. It possesses a single azide (-N₃) group for bioorthogonal "click" conjugation and two carboxylic acid (-COOH) tails.

This unique structure allows for a 1:2 amplification strategy : one click reaction event installs two functional handles (acids) that can be subsequently activated (e.g., via NHS esters) to bind two payload molecules (drugs, peptides, or solubility enhancers).

Key Chemical Properties

| Property | Specification | Implication for Protocols |

| Hydrophilicity | High (PEG spacer) | Soluble in water, DMSO, DMF, and Methanol. Ideal for improving the solubility of hydrophobic payloads (e.g., PROTACs). |

| Reactive Handle A | Azide (-N₃) | Reacts with Alkynes (CuAAC) or Cyclooctynes (SPAAC). |

| Reactive Handle B | Bis-Carboxylic Acid | Inert during Click conditions (mostly); requires activation (EDC/NHS) for amine coupling. |

| pKa | ~4.5 (Carboxylates) | CRITICAL: The molecule is acidic. Reactions must be strongly buffered to maintain pH 7.0–8.0 for optimal click kinetics. |

Core Directive: Reaction Strategy

The choice between CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted) depends entirely on your biological system's tolerance to copper.

-

Use CuAAC for: Synthetic chemistry, surface modification, and robust in vitro conjugations where maximum yield and reaction speed are required.

-

Use SPAAC for: Live-cell labeling, in vivo applications, or copper-sensitive proteins (e.g., GFP, enzymes with metal centers).

Protocol A: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[3]

Mechanism: The azide reacts with a terminal alkyne catalyzed by Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.[1] Expert Insight: Because this linker contains free carboxylic acids, carboxylate-copper coordination can occur, potentially poisoning the catalyst. To counteract this, we utilize THPTA , a water-soluble ligand that binds Cu(I) more strongly than the carboxylates, protecting the catalyst and preventing oxidation.

Reagents Required[5][6][7][8][9][10][11]

-

Linker: N-(Azido-PEG2)-N-bis(PEG4-Acid) (10 mM stock in DMSO or Water).

-

Alkyne Partner: Molecule with terminal alkyne (e.g., Propargyl-modified payload).

-

Catalyst Source: CuSO₄ · 5H₂O (20 mM in water).

-

Reducing Agent: Sodium Ascorbate (100 mM in water, Freshly Prepared ).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

-

Buffer: 100 mM Phosphate Buffer (PB) or HEPES, pH 7.5. Avoid Tris (can coordinate Cu).

Step-by-Step Methodology

-

Preparation: Dissolve the Alkyne partner in the reaction buffer (or DMSO if insoluble). Final concentration should be 1–5 mM.[2]

-

Linker Addition: Add N-(Azido-PEG2)-N-bis(PEG4-Acid) to the Alkyne solution.

-

Stoichiometry: Use 1.2 to 1.5 equivalents of Azide per Alkyne group to drive the reaction to completion.

-

-

Catalyst Complexing (The "Premix" Step):

-

In a separate tube, mix CuSO₄ and THPTA.

-

Ratio: 1 mol Cu : 5 mol THPTA. (e.g., 5 µL CuSO₄ + 25 µL THPTA).

-

Why? Premixing ensures all copper is ligated before touching the protein/linker.

-

-

Initiation:

-

Add the Cu-THPTA complex to the main reaction vessel. Final Cu concentration: 0.5–1.0 mM.

-

Add Sodium Ascorbate.[2] Final concentration: 5.0 mM (maintain >5x excess over Copper).

-

-

Incubation:

-

Purge headspace with N₂ or Ar (optional but recommended for max efficiency).

-

Incubate at Room Temperature for 1–2 hours or 4°C overnight .

-

Note: The solution should remain clear. If it turns brown/yellow, oxidation has occurred; add more ascorbate.

-

-

Quenching & Purification:

Visual Workflow: CuAAC Pathway

Caption: Optimized CuAAC workflow emphasizing the THPTA premix step to prevent carboxylate interference.

Protocol B: SPAAC (Copper-Free / Strain-Promoted)[11]

Mechanism: The azide reacts with a strained cyclooctyne (DBCO or BCN) driven by the release of ring strain. No catalyst is required.[4][5][6][7] Expert Insight: While slower than CuAAC, this method is strictly bioorthogonal. However, the steric bulk of the branched PEG-Bis(Acid) linker combined with a bulky DBCO group can slow kinetics. We recommend lower concentrations and longer times compared to linear PEGs.

Reagents Required[5][6][7][8][9][10][11]

-

Linker: N-(Azido-PEG2)-N-bis(PEG4-Acid).[8][9][10][11][12][13]

-

Cyclooctyne Partner: DBCO- or BCN-modified molecule.

-

Solvent: Aqueous Buffer (PBS, pH 7.4) or DMSO/DMF.[14][2]

-

Note: The reaction tolerates organic solvents well.[14]

-

Step-by-Step Methodology

-

Stoichiometry:

-

Mix the Azide-Linker and DBCO-Partner at a 1:1 molar ratio .

-

If the Azide-Linker is cheap/abundant, use 2–5 equivalents to accelerate the reaction (pseudo-first-order kinetics).

-

-

Concentration:

-

Keep reactants as concentrated as possible (e.g., >5 mg/mL or >100 µM).

-

Why? SPAAC second-order rate constants are low (0.1 – 1.0 M⁻¹s⁻¹). Dilute reactions will take days.

-

-

Incubation:

-

Incubate at Room Temperature for 4–16 hours (Overnight is standard).

-

Or 37°C for 2–4 hours .

-

-

Monitoring:

-

Monitor by HPLC or LC-MS.

-

Tip: DBCO has a characteristic UV absorbance at ~309 nm. As the triazole forms, this peak disappears. You can track reaction progress by the decrease in A309 .

-

Visual Workflow: SPAAC Pathway

Caption: SPAAC workflow highlighting the utility of UV monitoring (A309nm) for reaction tracking.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | pH too low | The bis-acid moiety lowers pH. Ensure buffer capacity is >50 mM (pH 7.5). |

| Low Yield (CuAAC) | Copper poisoning | Carboxylates are chelating Cu. Increase THPTA:Cu ratio to 10:1 or add more Cu. |

| Low Yield (SPAAC) | Steric hindrance | The branched "Y" shape of the linker may block access to deep binding pockets. Add a linear PEG spacer to the DBCO partner. |

| Aggregation | Charge repulsion | If coupling to a negatively charged protein, the addition of two more acid groups may cause repulsion. Increase ionic strength (150 mM NaCl). |

References

-

BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product & Protocol Guide. Retrieved from

-

Vector Laboratories. Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Retrieved from

-

BenchChem. Application Notes for CuAAC with PEG-Amido-Acids. Retrieved from

-

Jena Bioscience. Click Chemistry: General Protocols for CuAAC and SPAAC. Retrieved from

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Seminal paper on THPTA usage).

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 8. N-(Azido-PEG4)-N-bis(PEG2-t-butyl ester) | BroadPharm [broadpharm.com]

- 9. N-(Azido-PEG1)-N-bis(PEG2-acid), HCl salt | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. N-(Azido-PEG2)-N-bis(PEG4-Acid)_新研博美 [xinyanbm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

strain-promoted azide-alkyne cycloaddition (SPAAC) with N-(Azido-PEG2)-N-bis(PEG4-Acid)

An Application Scientist's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azido-PEG2)-N-bis(PEG4-Acid)

Introduction: Engineering Molecular Precision with Bioorthogonal Chemistry

In the intricate landscape of bioconjugation, the ability to form specific, stable covalent bonds within complex biological environments is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of "click chemistry," offering an exceptional tool for molecular engineering.[1] As a bioorthogonal reaction, SPAAC proceeds with high selectivity and efficiency in physiological conditions without the need for cytotoxic copper catalysts, a critical advantage for applications involving living cells or sensitive biomolecules.[2][3][4]

This guide delves into the practical application of SPAAC using a sophisticated, branched linker: N-(Azido-PEG2)-N-bis(PEG4-Acid) . This molecule is uniquely designed for advanced bioconjugation strategies. Its structure features a terminal azide for SPAAC, while two terminal carboxylic acid groups provide handles for covalent attachment to biomolecules. The integrated polyethylene glycol (PEG) chains enhance solubility, improve stability, and reduce the immunogenicity of the resulting conjugate.[5][6]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the underlying principles of SPAAC, offers detailed, field-tested protocols for the use of N-(Azido-PEG2)-N-bis(PEG4-Acid), and presents a framework for the robust characterization of the final bioconjugate.

Part I: Core Principles and Reagent Overview

The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind SPAAC is the immense ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[1][] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable, covalent triazole linkage.[1] The reaction is highly specific because both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring the reaction occurs exclusively between the intended partners.[1][]

Caption: Figure 1: Mechanism of SPAAC.

Dissecting the N-(Azido-PEG2)-N-bis(PEG4-Acid) Linker

The N-(Azido-PEG2)-N-bis(PEG4-Acid) linker is a multifunctional tool designed for creating complex bioconjugates. Its architecture provides distinct functionalities at opposite ends of the molecule, bridged by hydrophilic PEG spacers.

-

Azido Group (N3): This is the bioorthogonal handle that participates directly in the SPAAC reaction with a strained alkyne-modified molecule.[8]

-

bis-Carboxylic Acid Groups (-COOH): The two terminal carboxylic acid groups allow for the covalent attachment of the linker to primary amines (e.g., the side chains of lysine residues on proteins and antibodies). This reaction is typically mediated by carbodiimide chemistry (EDC/NHS), forming stable amide bonds. The dual nature of these groups enables multivalent attachment or the creation of branched structures.

-

PEG Spacers (PEG2 and PEG4): The polyethylene glycol chains are critical for the linker's performance in biological applications. They improve the water solubility of hydrophobic molecules, prevent aggregation, and can shield the conjugate from the immune system, potentially extending its circulation half-life.[5][6][]

Caption: Figure 2: Functional components of the linker.

Part II: Experimental Design and Optimization

The success of any bioconjugation reaction hinges on careful planning and optimization. The following factors are critical for achieving high-yield, high-purity conjugates using SPAAC.

Key Experimental Parameters

-

Reactant Stoichiometry: The molar ratio of the azide-linker to the strained alkyne is a key parameter. When labeling a valuable biomolecule like an antibody, a molar excess of the smaller, cyclooctyne-modified molecule (e.g., 5- to 20-fold excess) is often used to drive the reaction to completion and maximize labeling of the protein.[1]

-

Solvent System: For most bioconjugation applications, aqueous buffers are required to maintain the protein's native structure. Phosphate-buffered saline (PBS) is common, but HEPES has been shown to increase reaction rates for some SPAAC reactions.[10][11] If the cyclooctyne-modified molecule has poor water solubility, a stock solution can be prepared in a water-miscible organic solvent like DMSO or DMF. The final concentration of the organic co-solvent in the reaction mixture should be kept low (typically <10% v/v) to prevent denaturation of the biomolecule.[1]

-

pH and Temperature: SPAAC reactions are robust and proceed well over a range of conditions. Most bioconjugations are performed at a physiological pH of 7.0-8.0.[12] Higher pH values can sometimes increase reaction rates.[11] Reactions can be run at room temperature (25°C) for 4-24 hours or at 4°C for longer periods to preserve the stability of sensitive proteins.[1][10]

Comparative SPAAC Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes react faster. The table below provides a comparison of typical second-order rate constants for commonly used cyclooctynes, offering a baseline for experimental design.

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |

| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity, moderate stability. Widely used.[13][14] |

| BCN (Bicyclononyne) | ~0.01 - 0.1 | Excellent balance of high reactivity and stability.[13][15] |

| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Reacts exceptionally fast; derivatives can be fluorogenic.[16][17] |

| Cyclododecyne | < 0.001 | Lower reactivity but very stable; useful for controlled conjugations.[10] |

Rate constants are approximate and can vary significantly based on the specific azide structure, solvent, and temperature.[18][19][20]

Part III: Detailed Protocols

This section provides a step-by-step protocol for a common application: conjugating a payload (e.g., a drug or fluorophore) to an antibody using the N-(Azido-PEG2)-N-bis(PEG4-Acid) linker. This is a two-stage process involving an initial amide coupling followed by the SPAAC reaction.

Caption: Figure 3: Workflow for two-step antibody conjugation.

Protocol 1: Two-Step Conjugation to a Protein/Antibody

Materials:

-

N-(Azido-PEG2)-N-bis(PEG4-Acid)

-

Antibody or protein of interest (in a buffer free of primary amines, e.g., PBS)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

DBCO-functionalized payload (e.g., DBCO-Fluorophore)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Protein concentrators

Step A: Amide Coupling to Functionalize Antibody with Azide Groups

Causality: This step uses EDC/Sulfo-NHS chemistry to activate the linker's carboxylic acids, making them reactive towards the primary amines on lysine residues of the antibody, forming stable amide bonds.

-

Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of N-(Azido-PEG2)-N-bis(PEG4-Acid) in DMSO.

-

Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.

-

Activation and Conjugation:

-

To the antibody solution, add a 20- to 50-fold molar excess of the N-(Azido-PEG2)-N-bis(PEG4-Acid) linker.

-

Immediately add a 2-fold molar excess of EDC and Sulfo-NHS over the linker.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Purification: Remove excess linker and coupling reagents by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).

Step B: SPAAC Reaction with a DBCO-Functionalized Payload

Causality: This step leverages the bioorthogonal nature of SPAAC. The azide groups now present on the antibody will specifically react with the strained alkyne (DBCO) on the payload molecule.

-

Reactant Preparation: Prepare a stock solution of the DBCO-payload in DMSO.

-

SPAAC Conjugation:

-

To the purified azido-antibody solution from Step A, add a 5- to 10-fold molar excess of the DBCO-payload stock solution.

-

Ensure the final DMSO concentration remains below 10% (v/v).

-

Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing. The optimal time depends on the reactants and should be determined empirically.

-

-

Final Purification: Remove the unreacted DBCO-payload using a desalting column or, for higher purity, size exclusion chromatography (SEC). Concentrate the final conjugate and store it under appropriate conditions.

Protocol 2: Characterization of the Final Conjugate

Characterization is essential to confirm successful conjugation, determine the degree of labeling, and assess the purity and integrity of the product.[21]

-

UV-Vis Spectroscopy: If the payload has a unique absorbance, the degree of labeling (DOL) can be calculated using the Beer-Lambert law. Measure the absorbance of the conjugate at the protein's maximum (e.g., 280 nm) and the payload's maximum.

-

SDS-PAGE: Run samples of the unconjugated antibody, azido-antibody, and the final conjugate on an SDS-PAGE gel. A successful conjugation will show a shift to a higher molecular weight.[21]

-

Mass Spectrometry (MS): For definitive confirmation, analyze the conjugate by LC-MS to measure the precise mass increase, which corresponds to the mass of the linker and payload added.[22]

-

Size Exclusion Chromatography (SEC-HPLC): This technique is crucial for assessing the purity of the conjugate and detecting any aggregation that may have occurred during the conjugation process.[22]

Part IV: Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | • Inactive EDC/Sulfo-NHS (hydrolyzed).• Insufficient molar excess of reagents.• Reaction time is too short.• Presence of amine-containing buffers (e.g., Tris) in Step A. | • Always use freshly prepared EDC/Sulfo-NHS solutions.• Increase the molar excess of the linker or DBCO-payload.• Increase incubation time; monitor reaction progress.• Perform buffer exchange into an amine-free buffer (PBS, HEPES) before starting. |

| Protein Aggregation | • High concentration of organic co-solvent (e.g., DMSO).• Protein is unstable under the reaction conditions (pH, temp).• Extensive modification of surface lysines. | • Keep final DMSO or other organic solvent concentration below 10%.• Perform the reaction at a lower temperature (4°C).• Reduce the molar excess of the linker in Step A to achieve a lower degree of labeling. |

| Multiple Products or Heterogeneity | • Inherent to labeling surface lysines, which vary in accessibility.• Side reactions if starting materials are impure. | • This is expected with lysine conjugation. For site-specific conjugation, consider alternative strategies.• Purify starting materials before the reaction.• Use purification methods like HIC or IEX to separate species with different DOLs. |

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile technology for modern bioconjugation. When combined with intelligently designed linkers like N-(Azido-PEG2)-N-bis(PEG4-Acid), it opens the door to creating sophisticated molecular constructs. This linker's unique branched structure, featuring both bioorthogonal and traditional coupling chemistries, provides a robust platform for developing next-generation antibody-drug conjugates, advanced diagnostic probes, and functionalized biomaterials.[][23] By understanding the core principles, optimizing reaction conditions, and performing rigorous characterization, researchers can effectively harness the power of this system to advance their scientific frontiers.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

Grokipedia. Copper-free click chemistry. [Link]

-

Park, S., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. PMC. [Link]

-

Cristal Therapeutics. Copper free click chemistry reagent: CliCr®. [Link]

-

AxisPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid). [Link]

-

Cole, E. L., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. [Link]

-

van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]

-

Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

-

Pitalua-Cid, I., et al. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]

-

Weber, M., et al. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. ACS Publications. [Link]

-

van Geel, R., et al. (2012). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. [Link]

-

AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

-

Kamal, H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

-

Cole, E. L., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. RSC Publishing. [Link]

-

van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

-

ResearchGate. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. grokipedia.com [grokipedia.com]

- 5. precisepeg.com [precisepeg.com]

- 6. creativepegworks.com [creativepegworks.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 14. scispace.com [scispace.com]

- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]

- 21. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [mdpi.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. purepeg.com [purepeg.com]

Troubleshooting & Optimization

troubleshooting N-(Azido-PEG2)-N-bis(PEG4-Acid) solubility issues

Topic: Troubleshooting Solubility & Stability Issues Document ID: TS-PEG-AZ-042 Last Updated: February 18, 2026

Molecule Overview & Physicochemical Profile[2][3][4][5]

To troubleshoot effectively, one must understand the competing forces within the molecule. N-(Azido-PEG2)-N-bis(PEG4-Acid) is a heterobifunctional, branched PEG linker. Its solubility behavior is dictated by its zwitterionic potential and amphiphilic structure.

Structure Analysis

-

Core: Tertiary Amine (Central Nitrogen).

-

Arm 1: PEG2-Azide (

) – Hydrophobic/Reactive handle. -

Arms 2 & 3: PEG4-Carboxylic Acid (

) – pH-dependent solubility.

Solubility Matrix

| Solvent | Solubility Rating | Critical Notes |

| Water (pH > 6) | ⭐⭐⭐⭐⭐ (Excellent) | Acids are deprotonated ( |

| Water (pH < 4) | ⭐⭐ (Poor) | Acids are protonated ( |

| DMSO / DMF | ⭐⭐⭐⭐⭐ (Excellent) | Best for stock solutions. Disrupts secondary structure/aggregation. |

| DCM / Chloroform | ⭐⭐⭐ (Moderate) | Soluble, but avoid for long-term storage due to potential azide hazards. |

| Alcohols (MeOH) | ⭐⭐⭐⭐ (Good) | Good solubility, but potential for esterification of acids if catalyzed. |

The Science of Solubility (The "Why")

The most common failure mode with this reagent is pH-mismatch precipitation .

-

The Zwitterionic Trap: The central nitrogen is a tertiary amine (

), while the terminal groups are carboxylic acids (-

At pH 7 (Neutral): The amine is protonated (

) and acids are deprotonated ( -

At pH < 4 (Acidic): The acids become neutral (

). The molecule loses significant hydrophilicity, often resulting in an oily residue or cloudiness in aqueous buffers.

-

-

The "Salting Out" Effect: In high-salt buffers (e.g., 10x PBS), the hydration shell around the PEG chains is stripped away by the salt ions, causing the PEG to collapse and precipitate.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I added water, but the reagent turned into a cloudy oil."

Diagnosis: The pH of your water is likely too low (often pH 5.5-6.0 for unbuffered Milli-Q water), or the concentration is too high. Corrective Action:

-

Do not heat. Azides are heat-sensitive.

-

Adjust pH: Add a small volume of 0.1 M NaOH or basic buffer (pH 8.0) to drive the carboxylic acids to their ionic form (

). -

Protocol: See Protocol B below.

Issue 2: "The reagent precipitated when added to my reaction buffer."

Diagnosis: Ionic Strength Incompatibility or Cation Bridging. If your buffer contains high concentrations of divalent cations (

-

Pre-dissolve in DMSO: Make a 10-50 mM stock in DMSO first.

-

Dilute: Add the DMSO stock dropwise to the buffer while vortexing. Ensure final DMSO concentration is < 5-10% (biocompatible limit).

-

Chelation: If compatible with your biology, add 1-5 mM EDTA to sequester divalent cations.

Issue 3: "Can I use DCM or Chloroform for stock solutions?"

Diagnosis: Technically yes, but operationally risky. Expert Insight: While the reagent dissolves in halogenated solvents, azides can react with dichloromethane (DCM) over long periods to form explosive diazidomethane, especially if trace metals are present. Recommendation: Use DMSO or DMF for storage. Use DCM only for immediate synthetic steps and evaporate immediately.

Standard Operating Procedures (Protocols)

Protocol A: Preparation of Stable Stock Solution (Recommended)

Use this for long-term storage (-20°C).

-

Equilibrate: Allow the product vial to warm to room temperature before opening to prevent water condensation (PEG is hygroscopic).[1][2]

-

Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Concentration: Target 10 mM to 50 mM.

-

Calculation: Mass (mg) / MW (670.8 g/mol ) = Moles. Moles / Volume (L) = Molarity.

-

-

Dissolution: Vortex gently for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (avoid freeze-thaw). Store at -20°C.

Protocol B: Direct Aqueous Dissolution

Use this only for immediate use.

-

Buffer Selection: Use PBS (pH 7.[2]4) or Borate Buffer (pH 8.5). Avoid Acetate buffer (pH < 5).

-

Method:

Logic Flowchart: Solubility Decision Tree

Caption: Decision logic for solvent selection. Blue nodes indicate actions, Green indicates optimal paths, and Red indicates high-risk states requiring intervention.

References

-

BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product & Solubility Data. Retrieved from

-

Creative PEGWorks. General Technical Information: Solubility of PEG Derivatives. Retrieved from

-

Lumiprobe. Azide-PEG-Carboxylic Acid Handling Guidelines. Retrieved from

-

Starr, J. N., & King, C. J. (1992).[3] Water-enhanced solubility of carboxylic acids in organic solvents. Industrial & Engineering Chemistry Research.[3] Retrieved from [3]

-

BenchChem. Essential Guide to the Safe Disposal of Azido-PEG Reagents. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Purification of N-(Azido-PEG2)-N-bis(PEG4-Acid)

Status: Active Lead Scientist: Senior Application Specialist Molecule Class: Heterobifunctional PEG Linkers (Branched) Critical Challenge: High Polarity + Weak Chromophore + Acidic Functionality

Executive Summary & Molecule Profile

Welcome to the technical support hub for N-(Azido-PEG2)-N-bis(PEG4-Acid) . This molecule presents a "perfect storm" for standard reverse-phase chromatography: it is highly hydrophilic (due to the PEG backbone), acidic (two carboxylic acid tails), and lacks a strong UV chromophore (only the azide group provides significant signal).

Successful purification requires abandoning standard "generic gradient" protocols in favor of a method that specifically addresses retention of polar acids and low-wavelength detection .

Molecule "Personality" Profile

| Feature | Chromatographic Impact | Optimization Strategy |

| Branched PEG Backbone | High water solubility; poor retention on standard C18. | Use C18-AQ (Aqueous) columns or HILIC. |

| Bis-Carboxylic Acids | Peak tailing due to silanol interactions; pH dependent retention. | Acidify mobile phase (pH < 3.0) to protonate acids ( |

| Azide ( | Weak UV absorbance; thermal instability. | Detect at 210 nm ; avoid high temperatures (>40°C). |

Module 1: Method Development Protocol

Step 1: Stationary Phase Selection (The "Anchor")

Standard C18 columns often suffer from "phase collapse" (dewetting) when running the high-aqueous conditions necessary to retain this molecule.

-

Recommendation: Use a C18-AQ (Aqueous) column. These phases contain polar-embedded groups that allow the chains to remain extended even in 100% water.

-

Alternative: If retention is still insufficient (

), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide or Bare Silica phase.

Step 2: Mobile Phase & pH Control (The "Environment")

You must suppress the ionization of the carboxylic acids. If the acids are deprotonated (

-

Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) .

-

Why TFA? It lowers pH to ~2.0, ensuring

protonation. It also acts as an ion-pairing agent to sharpen the peak. Formic acid (0.1%) is a weaker alternative if MS sensitivity is paramount, but peak shape may suffer.

-

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.

-

Why ACN? Methanol has a high UV cutoff (~205-210 nm) which interferes with azide detection. ACN is transparent at 210 nm.

-

Step 3: Detection Settings (The "Eyes")

The PEG backbone is UV-silent. The Azide group has a characteristic but weak absorption band at 210 nm .

-

Primary Wavelength: 210 nm (Bandwidth 4 nm).

-

Reference Wavelength: Off (or >360 nm). Note: Using a reference wavelength like 254 nm can sometimes subtract real signal if the spectrum is flat, but here it is safe.

-

Secondary Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is highly recommended as they detect the PEG backbone regardless of chromophores.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing the stationary phase based on initial retention results.

Caption: Decision tree for selecting the correct stationary phase based on retention factor (

Module 2: Troubleshooting Guide

Issue 1: "The Ghost Peak" (No signal observed)

Symptoms: You injected the sample, but the chromatogram is flat or shows only solvent fronts.

-

Root Cause A: Wrong Wavelength. You are likely monitoring at 254 nm (standard for aromatics). This molecule is invisible at 254 nm.

-

Fix: Change detection to 210 nm .

-

-

Root Cause B: UV Cutoff Interference. You are using Methanol or Acetone. Both absorb UV at 210 nm, masking the analyte.

-

Fix: Switch to HPLC-grade Acetonitrile .

-

-

Root Cause C: Concentration. The extinction coefficient of the azide is low (

).-

Fix: Increase injection mass or use ELSD/CAD detection [1].

-

Issue 2: "The Sliding Peak" (Retention time drift)

Symptoms: The peak elutes earlier with every subsequent injection.

-

Root Cause: Phase Collapse. If using a standard C18 column with 100% aqueous start, the hydrophobic chains "mat down" to avoid the water, losing surface area.

-

Fix: Switch to a C18-AQ column or ensure the method never drops below 3-5% organic solvent between runs [2].

Issue 3: "The Shark Fin" (Fronting or Tailing)

Symptoms: Asymmetric peaks.

-

Tailing (Right skew): Caused by secondary interactions between the free carboxylic acids and silanols.

-

Fix: Ensure TFA concentration is at least 0.1%. If using MS, use Ammonium Formate (10mM, pH 3.0) to mask silanols.

-

-

Fronting (Left skew): Column overload.

-

Fix: The high polarity of the PEG limits its solubility in the stationary phase. Reduce injection volume or concentration.

-

Module 3: Stability & Handling FAQ